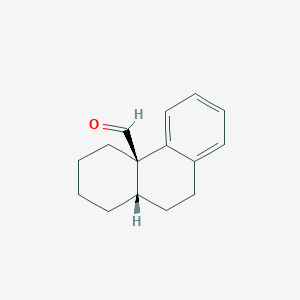
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde is a complex organic compound with a unique structure It is characterized by a hexahydrophenanthrene core, which is a partially hydrogenated phenanthrene, and a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of phenanthrene derivatives under specific conditions to achieve partial hydrogenation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carboxylic acid.
Reduction: (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
The uniqueness of (4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthrene-4a(2H)-carbaldehyde lies in its specific functional group, which imparts distinct reactivity and potential biological activity. The aldehyde group allows for a range of chemical modifications and interactions that are not possible with the carboxylic acid or alcohol derivatives.
Propriétés
Numéro CAS |
79384-86-4 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
(4aR,10aS)-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-4a-carbaldehyde |
InChI |
InChI=1S/C15H18O/c16-11-15-10-4-3-6-13(15)9-8-12-5-1-2-7-14(12)15/h1-2,5,7,11,13H,3-4,6,8-10H2/t13-,15+/m0/s1 |
Clé InChI |
ZEVFYVUMFDZGPR-DZGCQCFKSA-N |
SMILES isomérique |
C1CC[C@]2([C@@H](C1)CCC3=CC=CC=C32)C=O |
SMILES canonique |
C1CCC2(C(C1)CCC3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


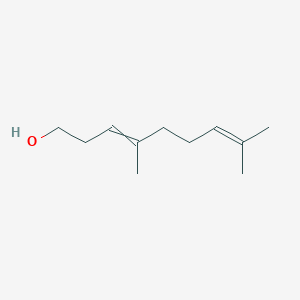
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
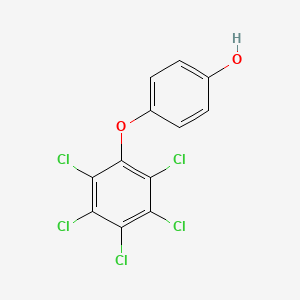
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)

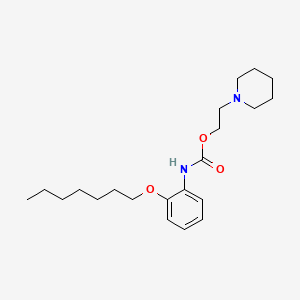

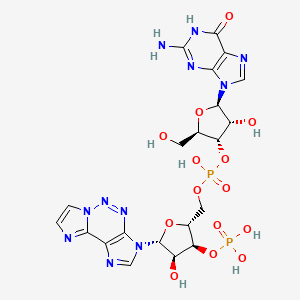
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)


